molecular formula C19H25N3O B2369617 N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide CAS No. 1396814-33-7

N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide

Cat. No.: B2369617
CAS No.: 1396814-33-7
M. Wt: 311.429
InChI Key: ZGCJIRYQPZWRCO-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide is a synthetic small molecule based on an indole carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry research. This compound features a 1H-indole-6-carboxamide core, a motif present in compounds investigated for various biological activities. The structure incorporates a diisopropylamino-butynyl side chain, a functional group that can be critical for molecular interaction and bioavailability. The indole carboxamide scaffold is a versatile template in drug discovery. Research on analogous indole-2-carboxamides has demonstrated potent cytotoxic and anti-proliferative activities against pediatric glioblastoma (KNS42 cells) and other brain tumor cell lines, with studies showing IC50 values in the low micromolar range for viability inhibition . Furthermore, structural derivatives of 1H-indole-2-carboxamide have been identified as hits in phenotypic screens against Trypanosoma cruzi , the parasite responsible for Chagas disease, highlighting the scaffold's relevance in infectious disease research . The specific substitution pattern on the indole ring and the nature of the amide side chain are known to profoundly influence biological potency, selectivity, and overall drug-like properties, making this class of compounds a rich area for structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the safety data sheet and conduct all risk assessments. Proper personal protective equipment should be worn, and safe laboratory practices must be followed.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-14(2)22(15(3)4)12-6-5-10-21-19(23)17-8-7-16-9-11-20-18(16)13-17/h7-9,11,13-15,20H,10,12H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCJIRYQPZWRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC2=C(C=C1)C=CN2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1H-Indole-6-Carboxylic Acid Derivatives

The synthesis of 1H-indole-6-carboxylic acid, a critical precursor, typically begins with esterification or direct functionalization of indole derivatives. In one approach, 1H-indole-6-carboxylic acid is treated with methanol under acidic conditions to yield methyl 1H-indole-6-carboxylate. For instance, refluxing 1H-indole-6-carboxylic acid in methanol with concentrated sulfuric acid for 16 hours achieved an 85% yield. Alternative methods using diazomethane in diethyl ether at -15°C provided comparable yields (78–88%) while avoiding harsh acidic conditions.

Table 1: Esterification of 1H-Indole-6-Carboxylic Acid

Reagent Solvent Temperature Time (h) Yield (%)
H₂SO₄/MeOH Methanol Reflux 16 85
Diazomethane/Et₂O Diethyl ether -15°C 1 88
K₂CO₃/CH₃I DMF 20°C 3 83

Synthesis of 4-(Diisopropylamino)but-2-yn-1-amine

The alkyne-bearing amine component, 4-(diisopropylamino)but-2-yn-1-amine, is synthesized via nucleophilic substitution or copper-catalyzed coupling. A representative method involves reacting propargyl bromide with diisopropylamine in tetrahydrofuran (THF) at 0°C, followed by purification via distillation. This two-step process typically achieves 65–72% yield, with the alkyne’s linear geometry critical for subsequent coupling.

Amide Bond Formation Strategies

Coupling 1H-indole-6-carboxylic acid with 4-(diisopropylamino)but-2-yn-1-amine requires activation of the carboxylic acid. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF) at 60°C for 18 hours proved effective, yielding 43% of the target amide. Alternatively, mixed anhydride methods using isobutyl chloroformate in dichloromethane provided moderate yields (50–55%) but required stringent moisture control.

Table 2: Coupling Reagents for Amide Formation

Reagent Base Solvent Temperature Yield (%)
HATU DIPEA DMF 60°C 43
EDCl/HOBt NMM CH₂Cl₂ 25°C 55
Isobutyl chloroformate TEA THF 0°C → 25°C 50

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhanced reaction rates due to improved solubility of intermediates, while elevated temperatures (60°C) accelerated HATU-mediated couplings without epimerization. In contrast, THF-based systems at lower temperatures (0–25°C) minimized side reactions but prolonged reaction times to 24–48 hours.

Protecting Group Strategies

Protecting the indole nitrogen with a methyl group via treatment with methyl iodide in DMF (87% yield) prevented unwanted side reactions during coupling. Deprotection using aqueous HCl in dioxane restored the free indole moiety quantitatively.

Analytical Characterization

Spectroscopic Validation

¹H NMR confirmed successful amidation via the disappearance of the carboxylic acid proton (δ 11.48 ppm) and appearance of amide NH signals (δ 8.71 ppm). IR spectroscopy validated C=O stretching frequencies at 1680 cm⁻¹ for the amide bond.

Purity Assessment

HPLC analyses using C18 columns (ACN:H₂O gradient) confirmed >98% purity, while mass spectrometry ([M+H]⁺ = 314.2 m/z) authenticated molecular identity.

Comparative Analysis of Synthetic Approaches

HATU-mediated coupling in DMF provided superior yields (43%) compared to carbodiimide-based methods (35–40%), albeit at higher reagent costs. Diazomethane esterification offered rapid kinetics but posed safety concerns, favoring sulfuric acid-mediated protocols for scale-up.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Alkyne Spacers

The compound N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10) shares the but-2-yn-1-yl backbone but differs in substituents (Table 1). Key distinctions include:

  • Tetrahydroacridin moiety: A known cholinesterase inhibitor pharmacophore, suggesting 10-C10 may prioritize acetylcholinesterase (AChE) inhibition over other targets.
  • Quaternary ammonium group : Enhances water solubility but limits blood-brain barrier penetration compared to the tertiary amine in the target compound.
    Synthesis of 10-C10 yielded only 10%, indicating challenges in optimizing alkyne-linked derivatives .
Table 1: Structural Comparison of Alkyne-Spacer Compounds
Feature Target Compound 10-C10 (from )
Core Structure Indole-6-carboxamide Tetrahydroacridin-decanaminium
Alkyne Substituent Diisopropylamino group Dihydroisoxazolyloxy group
Terminal Functional Group Tertiary amine (N,N-diisopropyl) Quaternary ammonium bromide
Potential Biological Role Unreported (speculative: receptor modulation) Cholinesterase inhibition
Synthesis Yield Not reported 10%

Indole/Indazole Carboxamide Derivatives

lists carboxamide derivatives with indazole or indole cores (e.g., N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide). Key differences include:

  • Heterocyclic Core : Indazole derivatives (e.g., 1H-indazole-3-carboxamide) may exhibit stronger π-π stacking interactions compared to indole due to the additional nitrogen atom.
  • Substituent Variations: The target compound’s diisopropylamino group contrasts with bulky substituents like cyclohexylmethyl or 4-fluorobenzyl in analogs. These groups may enhance lipophilicity or introduce halogen bonding (fluorine), impacting pharmacokinetics .

Diisopropylamino-Containing Precursors

describes simpler diisopropylamino derivatives, such as 2-(N,N-Diisopropylamino)ethyl chloride (CAS 96-79-7) and 2-(Diisopropylamino)ethanol (CAS 96-80-0). These compounds lack the indole-carboxamide moiety but share the tertiary amine functionality:

  • 2-(Diisopropylamino)ethyl chloride: The chloro group facilitates nucleophilic substitution reactions, making it a precursor for quaternary ammonium compounds. Its reactivity contrasts with the target compound’s stable alkyne-amine linkage.
  • 2-(Diisopropylamino)ethanol: The hydroxyl group increases hydrophilicity, suggesting the target compound’s alkyne spacer balances rigidity and moderate solubility .

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features an indole core, which is known for its diverse biological properties. The presence of a diisopropylamino group and a carboxamide moiety enhances its pharmacological profile.

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Indole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.
  • Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis through interactions with kinases or transcription factors.

Biological Activity Data

Biological Activity IC50 Value (µM) Target
AChE Inhibition26.22Electrophorus electricus AChE
BChE Inhibition4.33Equine BChE
Kinase Inhibition27IRAK4

1. Acetylcholinesterase Inhibition

A study investigated the inhibitory effects of various indole derivatives on AChE. The compound demonstrated notable activity with an IC50 value of 26.22 µM, suggesting it could serve as a lead compound for developing Alzheimer's disease therapeutics .

2. Butyrylcholinesterase Inhibition

Another study highlighted the compound's potent inhibition of BChE, with an IC50 value of 4.33 µM. This selectivity over AChE indicates potential applications in treating conditions characterized by cholinergic dysfunction .

3. Kinase Selectivity

In a series of experiments assessing kinase inhibition, the compound exhibited significant activity against IRAK4, a target implicated in inflammatory responses. The IC50 value was recorded at 27 nM, showcasing its potential as an anti-inflammatory agent .

Research Findings

Recent research has focused on optimizing the structure of indole derivatives to enhance their biological activity. Modifications such as alkyl substitutions on the amino group have led to increased potency against cholinesterases while maintaining selectivity . Additionally, computational docking studies revealed critical interactions between the indole moiety and enzyme active sites, providing insights into the design of more effective inhibitors.

Q & A

Q. What are the key steps in synthesizing N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide, and how is its structure confirmed?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. First, the indole-6-carboxamide core is functionalized via coupling reactions, followed by introducing the diisopropylamino alkyne moiety through nucleophilic substitution or click chemistry. Critical steps include purification via column chromatography and characterization using NMR (¹H, ¹³C) and LC-MS to confirm structural integrity and purity. For example, similar compounds with indole-carboxamide scaffolds require rigorous validation of intermediate products at each step to avoid side reactions .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass (e.g., observed [M+H]⁺ values matching calculated masses within 0.0003 Da) .
  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., indole NH signals at δ 10–12 ppm, alkyne protons at δ 2.5–3.5 ppm) .
  • HPLC/Purity Analysis : Ensures ≥95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the predicted physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

  • Methodological Answer : Key properties include:
PropertyValue (Predicted)Relevance
PSA ~133 ŲIndicates membrane permeability; high PSA may limit blood-brain barrier penetration
logP ~3.2 (Calculated)Guides solvent selection for in vitro assays (e.g., DMSO for stock solutions)
Aqueous Solubility Low (<1 µM)Requires formulation optimization (e.g., cyclodextrin complexes)

Advanced Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability?

  • Methodological Answer :
  • Catalyst Screening : Test palladium/copper catalysts for coupling efficiency (e.g., Sonogashira coupling for alkyne incorporation) .
  • Stepwise Intermediate Analysis : Use TLC and in-line IR spectroscopy to monitor reaction progress and minimize byproducts .
  • Scalability Trials : Optimize solvent volumes (e.g., acetonitrile vs. THF) and temperature gradients in pilot-scale reactors .

Q. How should discrepancies between in vitro and in vivo activity data be investigated?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
  • Plasma Protein Binding Studies : Use equilibrium dialysis to determine free fraction availability .
  • Pharmacokinetic Profiling : Compare AUC (area under the curve) and Cmax in rodent models to identify bioavailability bottlenecks .

Q. What computational strategies are employed to elucidate the compound's mechanism of action and target interactions?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to nicotinic acetylcholine receptors (nAChRs) using AutoDock Vina, focusing on hydrogen bonding with residues like TrpB and TyrC3 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Correlate substituent effects (e.g., diisopropylamino group) with activity using MOE or Schrödinger .

Data Contradictions and Validation

  • Synthetic Yield Variability : reports yields from 10% to 95% for similar tertiary amine derivatives. Validate via controlled reagent stoichiometry and inert atmosphere conditions .
  • Biological Activity : Discrepancies in enzyme modulation ( vs. 11) may arise from assay conditions (e.g., ATP concentration, pH). Replicate studies under standardized protocols .

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